molecular formula C15H15N5O3 B2425229 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile CAS No. 941936-43-2

2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile

Cat. No.: B2425229
CAS No.: 941936-43-2
M. Wt: 313.317
InChI Key: VYZPTBXYEFQJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of azolo [1,2,4]triazines, which includes the class of compounds that our molecule belongs to, involves the construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . Most of the methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including an imidazo[2,1-c][1,2,4]triazine ring and a phenyl ring. The compound also contains functional groups such as ethoxy, dioxo, and acetonitrile.


Chemical Reactions Analysis

The chemical reactions involving azolo [1,2,4]triazines are diverse and can include electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound has been noted for its role as a versatile precursor in the synthesis of novel azines, azolotriazines, and other heterocyclic compounds. For instance, it has been involved in the preparation of pyrazolo[5,1-c][1,2,4]triazines, [1,2,4]triazolo[3,4-c][1,2,4]triazines, and benzimidazo[2,1-c][1,2,4]triazine derivatives. These synthetic pathways have been recognized for their simplicity and efficacy, contributing to the exploration and development of new chemical entities in the realm of organic chemistry (Sanad & Mekky, 2018).

Antitumor and Anticancer Properties

A range of derivatives of this compound has been designed and tested for their cytotoxic activities against various human carcinoma cells. The research highlights the potential of these derivatives as antitumor agents, with specific compounds demonstrating significant effects on certain cancer cell lines. This suggests the compound's utility in the development of new anticancer therapies (Sztanke et al., 2007).

Antibacterial and Antiviral Activities

Novel derivatives of this compound have exhibited notable antibacterial and antiviral properties. Certain derivatives have shown potencies comparable to established antibiotics like ampicillin, and some have demonstrated virucidal properties against specific viruses. These findings underscore the potential of the compound in the development of new antimicrobial and antiviral agents, which is critical in the face of emerging drug-resistant strains of pathogens (Sztanke et al., 2007).

Catalytic Applications

The compound has been utilized in the development of new catalytic systems. For instance, a copper complex bearing a TEMPO moiety, synthesized using a triazine-based ligand derivative of this compound, has been found effective in catalyzing the aerobic oxidation of primary alcohols. This highlights its potential role in the development of new catalytic processes and materials, which are vital for various industrial and pharmaceutical applications (Lu et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As it is not intended for human or veterinary use, it should be handled with appropriate safety measures in a research setting.

Future Directions

The development and targeted synthesis of azolo [1,2,4]triazines, including this compound, remains highly relevant . They are promising scaffolds for the formation of compounds with useful biological activity . Future research may focus on exploring their potential biological activities and developing new synthesis methods.

Properties

IUPAC Name

2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-2-23-12-5-3-11(4-6-12)18-9-10-19-13(21)14(22)20(8-7-16)17-15(18)19/h3-6H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZPTBXYEFQJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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